

TH-Z816: A Technical Guide to a Reversible KRAS G12D Inhibitor

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Compound of Interest

Compound Name: TH-Z816

Cat. No.: B12396985

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Abstract

TH-Z816 is a small molecule inhibitor targeting the G12D mutation of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a critical driver in numerous cancers. This document provides a comprehensive technical overview of **TH-Z816**, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of targeted therapies against KRAS G12D-driven malignancies.

Chemical and Physical Properties

TH-Z816 is a rationally designed compound that exhibits reversible binding to its target. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2847881-42-7	
Molecular Formula	C29H38N6O	
Molecular Weight	486.66 g/mol	
IUPAC Name	7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine	

Mechanism of Action

TH-Z816 functions as a reversible inhibitor of the KRAS G12D mutant protein. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active state of KRAS, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.

The mechanism of inhibition by **TH-Z816** is notable for its formation of a salt bridge with the aspartic acid residue at position 12 (Asp12) of the mutant KRAS protein.^[1] This interaction is facilitated by the piperazine moiety of **TH-Z816**.^[1] Crystallographic studies have revealed that the binding of **TH-Z816** induces a conformational change in the switch-II pocket of KRAS G12D, enabling this specific interaction.^[1] By binding to KRAS G12D, **TH-Z816** disrupts the interaction between KRAS and its downstream effectors, primarily inhibiting the MAPK signaling cascade (RAF-MEK-ERK).^[1]

Experimental Protocols

The following sections detail the key experimental procedures for the biochemical and cellular characterization of **TH-Z816**.

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of **TH-Z816** to inhibit the exchange of GDP for GTP on KRAS G12D, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor Son

of Sevenless (SOS).

Materials:

- Recombinant human KRAS G12D protein
- Recombinant human SOS1 protein (catalytic domain)
- Fluorescently labeled GDP analog (e.g., mant-dGDP)
- GTP solution
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
- **TH-Z816** stock solution (in DMSO)
- 96-well, black, flat-bottom microplates
- Fluorescence plate reader

Procedure:

- Prepare a solution of KRAS G12D pre-loaded with mant-dGDP in the assay buffer.
- In the microplate, add the KRAS G12D-mant-dGDP complex to each well.
- Add varying concentrations of **TH-Z816** or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
- Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of GTP to each well.
- Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm). The decrease in fluorescence corresponds to the displacement of mant-dGDP by GTP.
- Calculate the initial rates of the reaction for each inhibitor concentration.

- Determine the IC₅₀ value by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity and thermodynamic parameters of the interaction between **TH-Z816** and KRAS G12D.

Materials:

- Recombinant human KRAS G12D protein
- **TH-Z816**
- ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP. The buffer for the protein and the small molecule must be identical to minimize heat of dilution effects.
- Isothermal Titration Calorimeter

Procedure:

- Thoroughly dialyze the KRAS G12D protein against the ITC buffer.
- Dissolve **TH-Z816** in the final dialysis buffer. Degas both the protein and inhibitor solutions immediately before the experiment.
- Load the KRAS G12D solution (typically 20-50 μ M) into the sample cell of the calorimeter.
- Load the **TH-Z816** solution (typically 10-fold higher concentration than the protein) into the injection syringe.
- Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
- Perform a series of injections (e.g., 19 injections of 2 μ L each) of the **TH-Z816** solution into the protein solution, with a spacing of approximately 150 seconds between injections to allow the signal to return to baseline.
- Record the heat changes associated with each injection.

- Perform a control titration by injecting **TH-Z816** into the buffer alone to determine the heat of dilution.
- Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).

Cell Proliferation Assay

This assay assesses the effect of **TH-Z816** on the viability and proliferation of cancer cell lines harboring the KRAS G12D mutation.

Materials:

- KRAS G12D mutant cancer cell line (e.g., PANC-1, MIA PaCa-2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **TH-Z816** stock solution (in DMSO)
- 96-well, clear, flat-bottom microplates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader capable of measuring luminescence

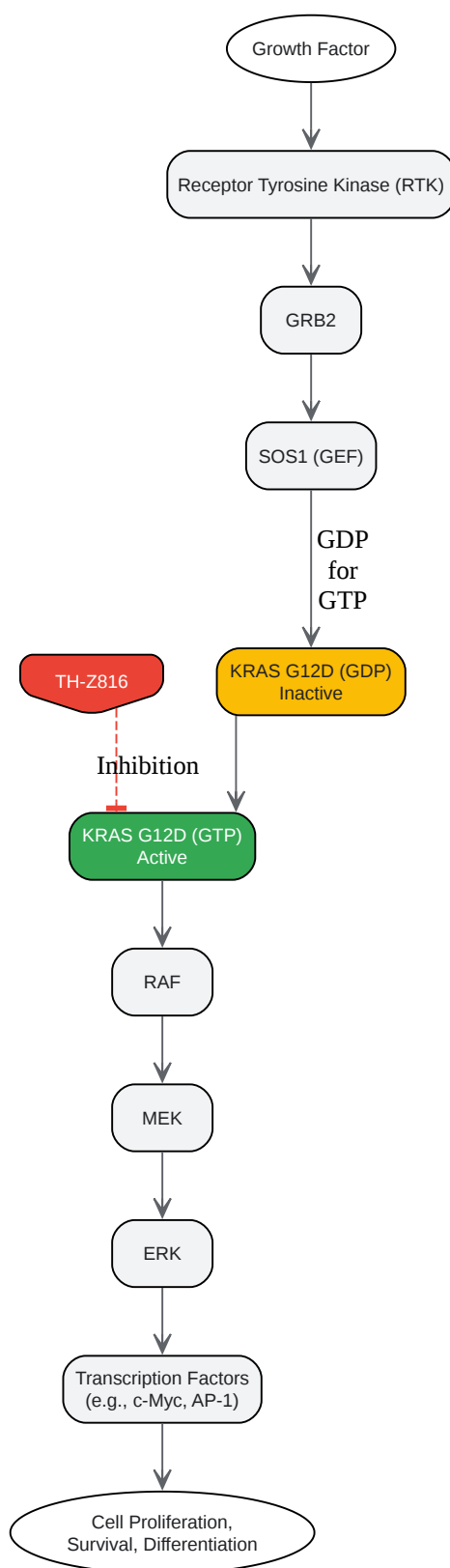
Procedure:

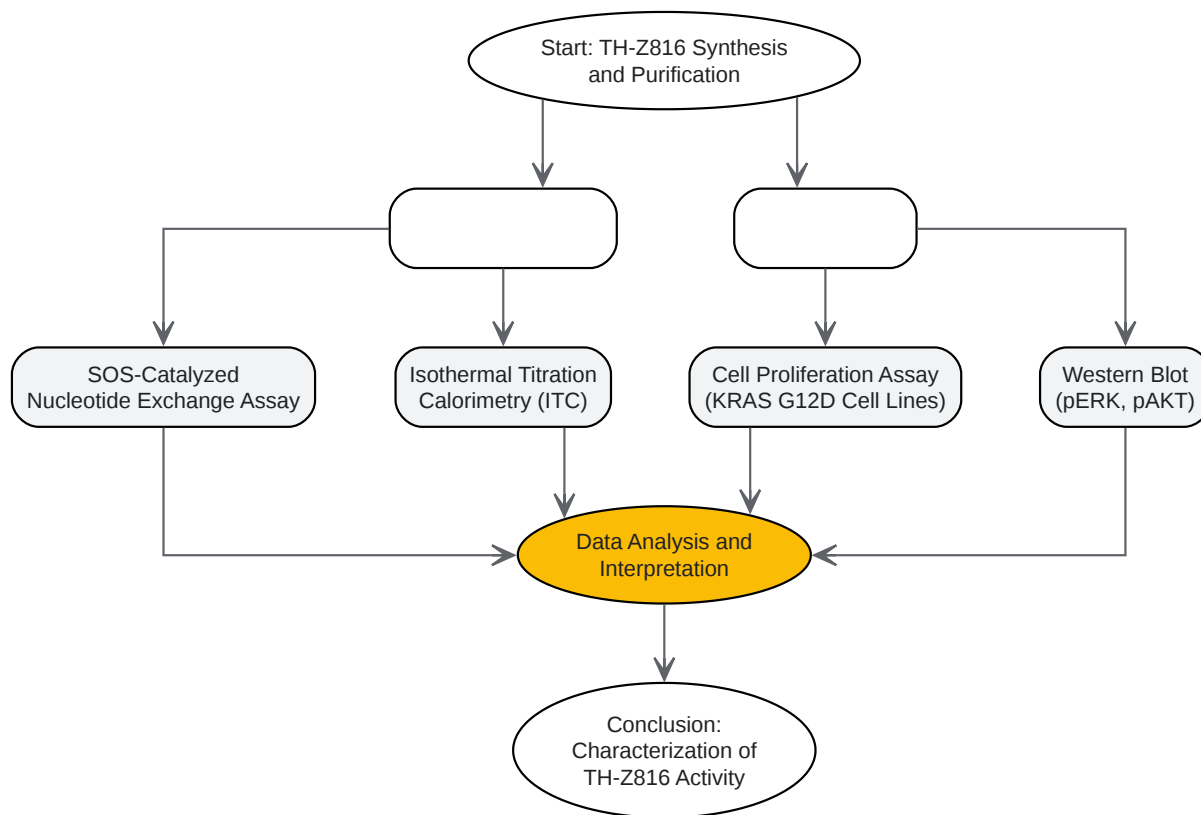
- Seed the KRAS G12D mutant cells in the 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
- Prepare serial dilutions of **TH-Z816** in complete culture medium.
- Remove the existing medium from the cells and add the medium containing various concentrations of **TH-Z816** or DMSO (vehicle control).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- Allow the plate and the cell viability reagent to equilibrate to room temperature.

- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Mix the contents by orbital shaking for approximately 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow for inhibitor characterization.





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References

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